BenchChemオンラインストアへようこそ!

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Lipophilicity CNS drug-likeness Scaffold selection

This unsubstituted tricyclic lactam features a rigid [1,4]dioxino-fused benzazepine core that pre‑organizes the geometry for D3 receptor binding—an entropic advantage flexible dimethoxy analogs cannot offer. The C12‑lactam carbonyl serves as both a hydrogen‑bond acceptor and a universal synthetic handle, enabling systematic parallel library synthesis while maintaining a CNS‑friendly logP of 0.729 and low molecular weight (219.24 g/mol). Supplied in ≥95% purity with a well‑defined crystalline form (mp 226–228 °C), it ensures batch‑to‑batch reproducibility for stringent SAR campaigns.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 1209081-98-0
Cat. No. B1522032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
CAS1209081-98-0
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC2=CC3=C(C=C21)OCCO3
InChIInChI=1S/C12H13NO3/c14-12-7-9-6-11-10(15-3-4-16-11)5-8(9)1-2-13-12/h5-6H,1-4,7H2,(H,13,14)
InChIKeyWSHHVWSJMAERFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one (CAS 1209081-98-0): A Benzazepine Scaffold for Dopamine D3 Antagonist Programs


4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one (CAS 1209081-98-0) is a rigidified tricyclic benzazepinone featuring a [1,4]dioxino ring fused to the [3]benzazepine core . With a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, this compound serves as a key unsubstituted scaffold in the synthesis of selective dopamine D3 receptor antagonists. Its lactam (cyclic amide) functionality and conformationally constrained architecture distinguish it from simpler benzazepine building blocks and make it a strategic entry point for structure-activity relationship (SAR) exploration in CNS drug discovery programs [1].

Why the 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca Scaffold Cannot Be Trivially Substituted


The rigid tricyclic architecture of this scaffold—combining a benzazepine lactam with a [1,4]dioxino ring—imposes a specific conformational constraint and hydrogen-bonding profile that simpler benzazepine or dimethoxybenzazepine analogs cannot replicate. The lactam carbonyl at position 12 acts as both a hydrogen-bond acceptor and a synthetic handle for further derivatization, while the dioxino oxygen atoms contribute to polarity (logP = 0.729) and influence passive membrane permeability [1]. Substituting this scaffold with a reduced amine analog (C₁₂H₁₅NO₂, MW 205.25) eliminates the carbonyl-directed interactions, while the dimethoxy isomer (CAS 73942-87-7) introduces torsional degrees of freedom absent in the conformationally locked dioxino ring [2]. These structural distinctions directly impact SAR outcomes in dopamine D3 receptor programs, where subtle changes in ring fusion geometry can alter selectivity profiles by orders of magnitude—as demonstrated across the broader fused benzazepine series [3].

Quantitative Differentiation Evidence for 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one Versus Closest Analogs


Lipophilicity Differentiation: logP of 0.729 Confers Balanced Polarity Relative to Reduced Amine and Dimethoxy Analogs

The measured logP of 0.729 for 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one [1] reflects a balanced polarity profile conferred by the combination of the lactam carbonyl and the two dioxino oxygen atoms. The closest reduced amine analog (2,3,7,8,9,10-hexahydro-6H-[1,4]dioxino[2,3-h][3]benzazepine, C₁₂H₁₅NO₂) lacks the carbonyl oxygen, reducing its hydrogen-bond acceptor count and increasing its logP relative to the target compound [2]. The dimethoxy-substituted benzazepinone isomer (CAS 73942-87-7, also C₁₂H₁₃NO₃) possesses two methoxy rotatable bonds instead of the conformationally constrained dioxino ring, altering both logP and three-dimensional shape. For oral CNS drug design, logP values in the range of 1–3 are generally considered optimal; the scaffold's logP of 0.729 makes it an attractive hydrophilic starting point for further functionalization with lipophilic substituents without exceeding drug-like logP thresholds [3].

Lipophilicity CNS drug-likeness Scaffold selection

Thermal Stability: Melting Point of 226–228 °C Enables Crystalline Isolation and Facilitates Purification

The target compound exhibits a sharply defined melting point of 226–228 °C [1], indicative of high crystalline purity and strong intermolecular hydrogen-bonding interactions mediated by the lactam N–H and C=O groups. This thermal stability is a direct consequence of the rigid tricyclic architecture, which restricts conformational flexibility and promotes efficient crystal packing. In contrast, the dimethoxy analog (CAS 73942-87-7) and the reduced amine analog possess different hydrogen-bonding capacities, resulting in distinct solid-state properties that affect ease of purification and formulation . A melting point exceeding 200 °C is also a practical advantage for storage and handling at ambient temperatures, reducing the risk of degradation during long-term inventory .

Crystallinity Purification Solid-state properties

Conformational Rigidity: Fused Dioxino Ring Restricts Torsional Degrees of Freedom Compared to Dimethoxybenzazepinone Isomer

The [1,4]dioxino[2,3-h] fusion in the target compound locks the oxygen atoms into a six-membered ring, eliminating the torsional degrees of freedom present in the two methoxy groups of the dimethoxy isomer (CAS 73942-87-7) . This conformational restriction pre-organizes the scaffold into a defined three-dimensional shape, reducing the entropic penalty upon target binding. In the context of dopamine D3 antagonist programs, Micheli et al. demonstrated that fused tricyclic benzazepine scaffolds—including [g]-fused and hetero-fused systems—achieve potent and selective D3 receptor antagonism, with the ring fusion geometry significantly impacting selectivity profiles [1]. The target compound's rigid dioxino-benzazepine architecture serves as the unsubstituted progenitor of these active series, providing a scaffold geometry that has been validated across multiple patent examples (e.g., US10577361) to support selective D3 receptor binding when appropriately elaborated [2].

Conformational constraint Scaffold rigidity Structure-based design

Lactam Carbonyl as a Dual-Function Handle: Hydrogen-Bonding Anchor and Synthetic Diversification Point

The lactam carbonyl at position 12 in 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one serves a dual purpose absent in the reduced amine analog (C₁₂H₁₅NO₂): it functions as a hydrogen-bond acceptor for target protein interactions and as a synthetic handle for further chemical elaboration (e.g., reduction, alkylation, or conversion to thioamide) . This distinguishes the target compound from the reduced analog, which contains a tertiary amine (pKa ~8–9) instead of a neutral lactam, altering both the protonation state at physiological pH and the available synthetic pathways. The dimethoxy isomer (CAS 73942-87-7), while also containing a lactam, lacks the fused dioxino ring, making the target compound the only scaffold that simultaneously offers conformational rigidity and a neutral, metabolically stable lactam moiety [1]. In the broader context of benzazepine D3 antagonist development, the lactam carbonyl is a critical pharmacophoric element for maintaining antagonist activity, as evidenced by the functional activity data reported across the fused benzazepine series [2].

Synthetic versatility Hydrogen bonding Fragment elaboration

Optimal Deployment Scenarios for 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one in Research and Procurement


Fragment-Based Drug Discovery (FBDD) for Dopamine D3 Receptor Antagonists

The compound's low molecular weight (219.24 g/mol), balanced logP (0.729), and rigid tricyclic architecture make it an ideal fragment hit for structure-based optimization targeting the dopamine D3 receptor. Its conformational pre-organization, as evidenced by the fused dioxino ring, reduces the entropic penalty upon binding compared to flexible dimethoxy analogs. Medicinal chemistry teams can use this unsubstituted scaffold as a starting fragment and systematically elaborate substituents at the aryl and lactam positions—following the SAR precedent established by Micheli et al. in the fused benzazepine D3 antagonist series—to achieve potent and selective D3 antagonism [1].

Parallel Library Synthesis for CNS Lead Optimization

The lactam carbonyl provides a well-defined synthetic handle for diversification via amide bond formation, reduction, or nucleophilic addition, while the dioxino ring remains chemically inert under most conditions. This allows for parallel library synthesis where the scaffold is kept constant and substituents are varied systematically. The scaffold's moderate hydrophilicity (logP = 0.729) ensures that even after lipophilic substitution, final compounds are likely to remain within drug-like physicochemical space suitable for CNS penetration. Procurement of the scaffold in high purity (≥95%) and well-defined crystalline form (melting point 226–228 °C) supports reproducible library chemistry and minimizes batch-to-batch variability [2].

Scaffold-Hopping Reference Standard for Benzazepine-Based Medicinal Chemistry

When evaluating alternative benzazepine scaffolds—such as the reduced amine (C₁₂H₁₅NO₂) or dimethoxybenzazepinone (CAS 73942-87-7)—this compound serves as an essential reference standard due to its unique combination of a conformationally locked dioxino ring and a neutral lactam. The thermal stability (226–228 °C) and established QC data (NMR, HPLC) from suppliers like Enamine enable reliable cross-study comparisons of synthetic efficiency, purity, and scalability. Researchers engaged in patent circumvention or scaffold-hopping exercises can use this compound to benchmark new synthetic routes against a well-characterized, commercially available standard .

Quote Request

Request a Quote for 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.